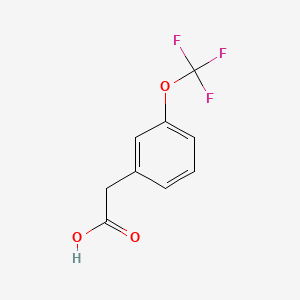

3-(Trifluoromethoxy)phenylacetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZQVADYFXRRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380469 | |

| Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-97-0 | |

| Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: A Versatile Fluorinated Building Block

An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetic Acid

CAS Number: 203302-97-0

This compound is a specialized aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry, agrochemistry, and materials science.[1] Its structure, featuring a phenylacetic acid core substituted with a trifluoromethoxy (-OCF3) group at the meta-position, imparts a unique combination of physicochemical properties. The trifluoromethoxy group is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, making it a desirable feature in the design of novel bioactive molecules and advanced materials.[1][2] This guide serves to consolidate the technical knowledge surrounding this compound, providing a framework for its effective synthesis, analysis, and application.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is the foundation of its application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 203302-97-0 | [1][3] |

| Molecular Formula | C₉H₇F₃O₃ | [1][4] |

| Molecular Weight | 220.15 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Melting Point | 54 - 58 °C | [1][5] |

| Purity | Typically ≥95% | [1][5] |

| IUPAC Name | [3-(Trifluoromethoxy)phenyl]acetic acid | [3] |

| InChI Key | NFZQVADYFXRRPM-UHFFFAOYSA-N | |

| SMILES String | O=C(O)Cc1cccc(OC(F)(F)F)c1 |

The Trifluoromethoxy Group: A Pillar of Modern Drug Design

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a distinct set of advantages over other halogen or alkyl groups.[2]

-

Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents available to chemists. This property is critical for improving a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, which can significantly enhance bioavailability and target engagement.[2]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes).[2] This "metabolic blocking" can increase a drug's half-life and reduce the formation of potentially toxic metabolites.

-

Electronic Modulation : As a potent electron-withdrawing group, the -OCF3 moiety can significantly influence the acidity (pKa) of the carboxylic acid and modulate the electronic environment of the aromatic ring. This allows for the fine-tuning of drug-receptor interactions and pharmacokinetic profiles.[1][2]

Synthesis and Purification Workflow

While numerous proprietary methods exist, a robust and scalable synthesis of this compound can be logically constructed from commercially available precursors, such as 3-(trifluoromethoxy)benzyl bromide, via a two-step process involving cyanation followed by hydrolysis. This approach is favored for its reliability and use of well-established chemical transformations.

Proposed Synthetic Pathway

Sources

3-(Trifluoromethoxy)phenylacetic acid molecular weight

An In-Depth Technical Guide to 3-(Trifluoromethoxy)phenylacetic Acid: From Molecular Properties to Practical Application

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated building block critical to advancements in pharmaceuticals, agrochemicals, and material science. Moving beyond a simple statement of its molecular weight, we delve into the fundamental physicochemical properties, the profound influence of the trifluoromethoxy moiety on molecular behavior, and validated methodologies for its synthesis and analytical characterization. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical application and handling of this important chemical intermediate. We explore the causality behind its utility, providing detailed protocols and workflows to ensure both scientific integrity and successful experimental outcomes.

Core Molecular Profile and Physicochemical Properties

The foundation of any chemical synthesis or formulation begins with a precise understanding of the molecule's fundamental properties. This compound is identified by the Chemical Abstracts Service (CAS) number 203302-97-0.[1] Its molecular identity is defined by its chemical formula, C₉H₇F₃O₃ , which dictates its exact molecular weight.

The molecular weight is a critical parameter, essential for all stoichiometric calculations in reaction planning, reagent quantification, and formulation development. It is calculated by summing the atomic weights of its constituent atoms (9 carbons, 7 hydrogens, 3 fluorines, and 3 oxygens).

Calculated Molecular Weight: 220.15 g/mol [1]

This value is the cornerstone for preparing solutions of known molarity and for interpreting the results of mass spectrometry, a primary technique for structural confirmation.

Caption: 2D structure of this compound.

A summary of its key quantitative and qualitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 220.15 g/mol | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| CAS Number | 203302-97-0 | [1] |

| Melting Point | 54 - 58 °C | [1] |

| Appearance | White to light yellow crystal or powder | [1] |

| Typical Purity | ≥95% - 97% | [1] |

| Storage | Sealed in dry conditions at room temperature |

The Role of the Trifluoromethoxy Group: A Scientific Rationale

The functional significance of this compound stems directly from the unique electronic properties of the trifluoromethoxy (-OCF₃) group. As a Senior Application Scientist, I emphasize to my clients that understanding this group's influence is key to leveraging the molecule effectively in any research and development program.

The -OCF₃ group is a "super-methoxy" group. While structurally similar to the common methoxy (-OCH₃) group, its properties are vastly different due to the high electronegativity of the fluorine atoms.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the -OCF₃ group highly resistant to metabolic degradation (e.g., O-dealkylation by cytochrome P450 enzymes). This is a highly desirable trait in drug development, as it can increase the half-life and bioavailability of a drug candidate.

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of the parent molecule. This property is critical for modulating a drug's ability to cross cellular membranes and interact with biological targets.[2]

-

Electronic Effects: It acts as a powerful electron-withdrawing group, which can alter the acidity (pKa) of the carboxylic acid group and influence the binding affinity of the molecule to target proteins.

These combined effects make this compound a valuable scaffold. Its use as an intermediate allows medicinal chemists to introduce these favorable properties into more complex molecules, thereby enhancing their pharmacokinetic and pharmacodynamic profiles.[1]

Synthesis Pathway: A Generalized Workflow

While multiple proprietary methods exist, the synthesis of substituted phenylacetic acids often relies on robust and scalable chemical reactions. A common and logical approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is well-documented for forming carbon-carbon bonds.[3] This choice is based on its reliability, functional group tolerance, and the commercial availability of starting materials.

A generalized, logical workflow for synthesizing compounds like this compound is outlined below. The causality for this pathway is its efficiency and modularity, allowing for the synthesis of various analogs.

Caption: Generalized synthetic workflow for phenylacetic acid derivatives.

This multi-step process provides clear checkpoints for purification and characterization, ensuring the quality of the final product. For instance, after the coupling reaction (Step 2), techniques like column chromatography are essential to isolate the desired intermediate before proceeding to the final oxidation or hydrolysis step.[3][4]

Analytical Validation: Confirming Molecular Weight and Purity

Trustworthiness in research demands that every synthesized compound is rigorously validated. The molecular weight of 220.15 g/mol is a theoretical value; it must be confirmed experimentally. The primary method for this is mass spectrometry, often coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) for purity assessment.

This protocol describes a self-validating system: the HPLC provides a purity profile and retention time characteristic of the compound, while the mass spectrometer provides direct evidence of the molecular weight.

Experimental Protocol: HPLC-MS Analysis

Objective: To confirm the identity (via molecular weight) and assess the purity of a this compound sample.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)[5]

-

Water (HPLC grade)[5]

-

Formic Acid (HPLC grade)[5]

-

Volumetric flasks, pipettes, and vials

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a stock solution of ~100 µg/mL.[5]

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a similar final concentration.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Detector: UV/Vis Diode Array Detector (DAD) at 254 nm.

-

-

Mass Spectrometry Conditions (ESI-Negative Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Rationale for Choice: The carboxylic acid group is easily deprotonated to form a negative ion [M-H]⁻, making ESI-negative mode highly sensitive for this compound.

-

Scan Range: 50 - 500 m/z

-

-

Data Analysis:

-

Purity: Integrate the peak area from the HPLC-UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Identity Confirmation: Examine the mass spectrum corresponding to the main HPLC peak. Expect to find a prominent ion at m/z ≈ 219.14, corresponding to the deprotonated molecule [C₉H₆F₃O₃]⁻.

-

Caption: Workflow for analytical validation by HPLC-MS.

Applications in Research and Development

The utility of this compound is broad, serving as a key building block in several high-value industries.[1]

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).[1] Its structure is often incorporated into molecules designed as anti-inflammatory and analgesic agents, where the trifluoromethoxy group helps to optimize the drug's efficacy and safety profile.[1]

-

Agrochemicals: In agriculture, this compound is used in the development of new herbicides and pesticides.[1] The enhanced lipophilicity and metabolic stability imparted by the -OCF₃ group can lead to more potent and environmentally stable crop protection solutions.

-

Material Science: The compound also finds applications in the formulation of advanced polymers and coatings that require high chemical resistance and thermal durability.[1]

Safety and Handling Information

As with any laboratory chemical, proper handling is paramount to ensure safety. According to the Globally Harmonized System (GHS), this compound presents the following hazards:

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Codes | P261, P305+P351+P338 | [6] |

Handling Recommendations:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

-

This compound (C007B-280914) - Cenmed. [Link]

-

This compound | 203302-97-0 - MilliporeSigma. [Link]

-

Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

- Process for the synthesis of trifluorophenylacetic acids - Google P

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives - Inventiva Pharma. [Link]

-

Multi-active method for the analysis of active substances in formulated products - cipac.org. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)phenylacetic Acid

Introduction

3-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. The presence of the trifluoromethoxy group (-OCF3) at the meta-position of the phenyl ring imparts unique electronic properties and enhances the lipophilicity of the molecule. These characteristics can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in experimental settings. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 203302-97-0 | [2][3][4][5][6] |

| Molecular Formula | C9H7F3O3 | [2][3] |

| Molecular Weight | 220.15 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 54-58 °C | [2][5] |

| Boiling Point (Predicted) | 260.2 ± 35.0 °C | |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.10 ± 0.10 |

Solubility Profile

Expected Solubility:

-

Soluble: Due to its lipophilic nature imparted by the trifluoromethoxy group and the aromatic ring, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

-

Slightly Soluble to Insoluble: As a carboxylic acid, it is expected to have limited solubility in non-polar solvents like hexane. Its solubility in water is also expected to be low but will increase significantly in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the corresponding carboxylate salt.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a compound is essential for its effective use in solution-based assays and reactions.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/ethanol).

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of sodium hydroxide (e.g., 0.1 M) in small increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Spectroscopic Properties

While experimental spectra for this compound are not widely published, its structural features allow for the prediction of its key spectroscopic characteristics.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid group.

-

Aromatic Protons (Ar-H): The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern will lead to splitting of these signals.

-

Methylene Protons (-CH2-): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring will appear as a singlet at approximately δ 3.6-3.8 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm. Its position and broadness can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group will appear at a downfield chemical shift, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethoxy group will be significantly affected by the fluorine atoms and will likely appear as a quartet due to C-F coupling.

-

Methylene Carbon (-CH2-): The methylene carbon will appear at a chemical shift of approximately δ 40-45 ppm.

-

Trifluoromethoxy Carbon (-OCF3): The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms, at a chemical shift typically around δ 120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch: A band in the region of 1210-1320 cm⁻¹ is expected for the C-O single bond of the carboxylic acid.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethoxy group.

-

Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, and characteristic aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (220.15 g/mol ). Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the substituted phenylacetic acid structure.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [3][4]* Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]

Conclusion

This compound is a valuable synthetic intermediate with physical properties that make it an attractive component in the design of new chemical entities. Its lipophilicity, moderate acidity, and characteristic spectroscopic features provide a solid foundation for its application in diverse research areas. This guide has provided a detailed overview of its key physical properties and standard experimental protocols for their determination, serving as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 203302-97-0 [sigmaaldrich.com]

- 4. This compound | 203302-97-0 [sigmaaldrich.cn]

- 5. This compound | 203302-97-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 203302-97-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)phenylacetic Acid

This guide provides a comprehensive overview of 3-(Trifluoromethoxy)phenylacetic acid, with a primary focus on its solubility characteristics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, presents available solubility information, and outlines a detailed protocol for its empirical determination.

Introduction to this compound

This compound (CAS No. 203302-97-0) is a fluorinated aromatic carboxylic acid that has garnered significant interest in pharmaceutical and agrochemical research.[1][2] Its unique trifluoromethoxy group imparts desirable properties, including enhanced metabolic stability and lipophilicity, which can improve the pharmacokinetic profiles of drug candidates.[1][2] This compound serves as a critical building block and intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]

The trifluoromethoxy (-OCF₃) group is a key structural feature, offering a more lipophilic and metabolically stable alternative to a hydroxyl or methoxy group. This strategic substitution can significantly influence a molecule's solubility, a critical parameter in drug formulation and delivery. Understanding the solubility of this compound is therefore paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 203302-97-0 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | 54 - 58 °C | [1][2] |

| Purity | ≥ 95% | [1][2] |

The compound's solid, crystalline form at room temperature and its relatively low melting point are important considerations for handling and storage, which is recommended to be at room temperature in a dry, sealed container.

Solubility Profile

While qualitative statements suggest that the trifluoromethoxy group enhances solubility in various organic solvents, specific quantitative data for this compound is not widely available in public literature.[1][2] The solubility of a weak acid like this is expected to be highly dependent on the pH of aqueous solutions and the polarity of organic solvents.

Generally, carboxylic acids exhibit increased solubility in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the more polar carboxylate salt.[3][4] In organic solvents, its solubility will be governed by the principle of "like dissolves like." It is anticipated to have higher solubility in polar organic solvents such as alcohols, ketones, and ethers, and lower solubility in nonpolar solvents like hydrocarbons.

Given the absence of specific solubility data, the following section provides a robust experimental protocol for its determination.

Experimental Determination of Solubility

The following protocol outlines the equilibrium shake-flask method, a standard and reliable technique for determining the solubility of a compound in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH, methanol, ethanol, acetone, acetonitrile, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Experimental Workflow

The logical flow of the solubility determination experiment is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC-UV method. The choice of detection wavelength should be appropriate for this compound.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As a carboxylic acid, its aqueous solubility will increase dramatically at pH values above its pKa due to deprotonation to the more soluble carboxylate anion.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be determined empirically.

-

Solvent Polarity: The compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid group.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiments.

Conclusion

References

-

Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link]

-

Carboxylic Acid Unknowns and Titration. [Link]

-

AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Chapter: 01. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(Trifluoromethoxy)phenylacetic acid, a compound of increasing interest due to its utility as a versatile building block in the synthesis of bioactive molecules, presents a unique spectroscopic profile.[1] The incorporation of the trifluoromethoxy group can significantly influence a molecule's pharmacokinetic and physicochemical properties. This guide, designed for the discerning researcher, offers an in-depth exploration of the spectroscopic data integral to the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound, providing a robust framework for its unambiguous identification and characterization.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 203302-97-0) is a white to light yellow crystalline powder with a molecular weight of 220.15 g/mol and a melting point range of 54-58 °C.[2][3] Its structure, featuring a phenylacetic acid moiety substituted with a trifluoromethoxy group at the meta-position, is the foundation of its chemical reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 203302-97-0 | [4][5] |

| Molecular Formula | C₉H₇F₃O₃ | [4] |

| Molecular Weight | 220.15 g/mol | [4][6] |

| Melting Point | 54-58 °C | [1] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | ≥ 95% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a comprehensive analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift window.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Instrumentation and Acquisition: Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data and Interpretation

While a publicly available, verified ¹H NMR spectrum for this compound is not readily found, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent. |

| ~7.4 | Triplet | 1H | Ar-H | Aromatic proton ortho to the trifluoromethoxy group. |

| ~7.2 | Multiplet | 2H | Ar-H | Aromatic protons meta and para to the trifluoromethoxy group. |

| ~7.1 | Singlet | 1H | Ar-H | Aromatic proton between the two substituents. |

| ~3.7 | Singlet | 2H | -CH₂- | The benzylic protons are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | Rationale for Chemical Shift |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~149 (quartet) | C-OCF₃ | The carbon atom directly attached to the highly electronegative trifluoromethoxy group is deshielded and exhibits coupling to the fluorine atoms. |

| ~135 | C-CH₂COOH | The ipso-carbon of the phenylacetic acid moiety. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~122 | Ar-CH | Aromatic methine carbon. |

| ~121 (quartet) | -OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~40 | -CH₂- | The benzylic carbon. |

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethoxy group will give rise to a single resonance in the ¹⁹F NMR spectrum.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale for Chemical Shift |

| ~ -58 | Singlet | -OCF₃ | The chemical shift of the trifluoromethoxy group is characteristic and typically falls in this region relative to a standard such as CFCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the KBr pellet or the ATR accessory in the sample compartment of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |

| 1250-1050 | Strong | C-O stretch | Ether (Ar-O-CF₃) |

| 1200-1100 | Strong | C-F stretch | Trifluoromethoxy Group |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrum Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: The sample is ionized in the source of the mass spectrometer.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum: Predicted Data and Interpretation

In an ESI mass spectrum, the molecular ion peak [M-H]⁻ would be expected at an m/z of 219.03. In an EI mass spectrum, the molecular ion peak [M]⁺• would be observed at an m/z of 220.03, along with characteristic fragment ions.

Table 6: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 220 | [M]⁺• (Molecular Ion) |

| 175 | [M - COOH]⁺ |

| 151 | [M - CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a comprehensive overview of the expected spectroscopic data and the experimental protocols necessary for their acquisition and interpretation. By understanding the principles behind each technique and the characteristic spectral features of this molecule, researchers can confidently verify its structure and purity, paving the way for its successful application in drug discovery and materials science.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][7][8]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. This compound. [Link]

Sources

- 1. 203302-97-0 CAS MSDS (3-Trifluoromethoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 203302-97-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy group (-OCF3) can significantly influence a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and technical data.

Hazard Identification and Classification

According to available safety data sheets (SDS), this compound is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]

The trifluoromethyl group, a related moiety, is generally considered stable and not inherently toxic.[6] However, the overall hazard profile of a molecule is determined by its complete structure. While the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with the care afforded to other potentially hazardous chemicals.[5]

Table 1: Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: Compiled from multiple safety data sheets.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating both engineering controls and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[4][7][8] A certified chemical fume hood is the most effective engineering control for preventing the inhalation of dust or vapors.[9] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[10][11] The specific PPE required includes:

-

Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[12][13] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][14]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][12][13] All respirator use must be in accordance with a comprehensive respiratory protection program.[14]

Diagram 1: Hierarchy of Controls

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Safe Handling and Storage Procedures

Handling

-

Avoid all personal contact, including inhalation of dust.[3]

-

Wear appropriate PPE at all times.

-

Use in a well-ventilated area, preferably a chemical fume hood.[7][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

-

Store below eye level to minimize the risk of dropping containers.[14]

-

Label the storage area with proper warning signs.[14]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][5] If symptoms persist, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][16] Remove contaminated clothing.[17] If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[4][5][16] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[16] Rinse the mouth with water.[7] Seek immediate medical attention.

Spill Response

For a minor spill, trained laboratory personnel may proceed with cleanup if they have the appropriate spill kit and PPE. For major spills, evacuate the area and contact emergency services.

Experimental Protocol: Minor Spill Cleanup

-

Alert others: Immediately notify personnel in the vicinity of the spill.[18][19]

-

Don PPE: Put on appropriate PPE, including respiratory protection if necessary.[17][18]

-

Contain the spill: Use absorbent materials to create a dike around the spill to prevent it from spreading.[19][20]

-

Absorb the material:

-

Decontaminate the area: Clean the spill area with a suitable solvent or detergent and water.[17]

-

Dispose of waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17][21]

Diagram 2: Spill Response Workflow

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. reddit.com [reddit.com]

- 7. westliberty.edu [westliberty.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. tmmedia.in [tmmedia.in]

- 10. sams-solutions.com [sams-solutions.com]

- 11. aurochemicals.com [aurochemicals.com]

- 12. sc.edu [sc.edu]

- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 14. chemsafe.ie [chemsafe.ie]

- 15. oshatrainingschool.com [oshatrainingschool.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 20. umanitoba.ca [umanitoba.ca]

- 21. chemcert.com.au [chemcert.com.au]

A Senior Application Scientist's Guide to Sourcing and Verifying 3-(Trifluoromethoxy)phenylacetic Acid for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of 3-(Trifluoromethoxy)phenylacetic acid, a key building block in the synthesis of novel therapeutics. We will explore the critical aspects of selecting a reliable commercial supplier and establishing a robust in-house quality control system to ensure the compound's identity, purity, and consistency, thereby safeguarding the integrity of your research and development pipeline.

The Strategic Importance of the Trifluoromethoxy Moiety in Drug Design

The trifluoromethoxy (-OCF₃) group has gained significant traction in medicinal chemistry for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a distinct electronic profile and enhanced lipophilicity, which can lead to improved metabolic stability, increased membrane permeability, and better binding affinity to biological targets.[1] this compound serves as a versatile scaffold for introducing this valuable functional group into a wide range of molecular architectures, particularly in the development of novel anti-inflammatory and analgesic agents.[2]

Selecting a Commercial Supplier: A Multi-faceted Approach

The selection of a commercial supplier for this compound should extend beyond a simple price comparison. A thorough evaluation of a supplier's technical capabilities and quality systems is essential to mitigate risks to your research.

Key Evaluation Criteria for Suppliers:

-

Purity Specification: Look for suppliers that provide a clear and guaranteed purity specification, preferably with the analytical method used for determination (e.g., >98% by HPLC).

-

Certificate of Analysis (CoA): A comprehensive CoA should accompany the product, detailing the lot-specific analysis results for identity (e.g., by ¹H NMR), purity (e.g., by HPLC), and any other relevant tests.

-

Transparency of Origin: While not always available, information on the country of origin can be an indicator of the regulatory and quality standards under which the material was produced.[3]

-

Technical Support: A reliable supplier should have a knowledgeable technical support team that can answer questions about the product's specifications, stability, and handling.

-

Documentation and Regulatory Compliance: For later-stage development, suppliers with a track record of providing documentation for regulatory filings (e.g., Drug Master Files) are invaluable.

Below is a comparative table of prominent commercial suppliers of this compound. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Number (Example) | Stated Purity (Typical) | CAS Number | Key Considerations |

| Sigma-Aldrich | BL3H1F1CB33A | 97% | 203302-97-0 | Broad range of research chemicals and extensive documentation available.[3][4] |

| Thermo Scientific (Alfa Aesar) | 11496266 | 98% | 203302-97-0 | Strong reputation for quality and reliability in research chemicals.[5][6] |

| TCI America | T2406 | >95.0% (Titration) | 203302-97-0 | Offers various grades and provides clear specifications.[7][8] |

| Aromsyn | - | High-Purity | 203302-97-0 | Specializes in manufacturing high-purity aromatic compounds.[9] |

| AA Blocks | - | min 98% | 203302-97-0 | A supplier of building blocks for chemical synthesis.[10] |

Visualizing the Supplier Selection Workflow:

Caption: A workflow for the systematic evaluation and selection of a commercial supplier.

In-House Quality Control: A Self-Validating System

Even when sourced from a reputable supplier, it is imperative to perform in-house quality control to verify the identity and purity of each batch of this compound. This not only ensures the integrity of your experiments but also builds a valuable internal database of material quality over time.

Understanding Potential Impurities from Synthesis

A plausible synthetic route to trifluorophenylacetic acids involves the formation of a Grignard reagent from a corresponding bromotrifluorobenzene, followed by allylation and subsequent oxidative cleavage.[8] This process can introduce specific impurities that should be considered during analysis:

-

Unreacted Starting Materials: Residual bromotrifluorobenzene or allylation agents.

-

Byproducts of Grignard Reaction: Homocoupling products or other side reactions.

-

Incomplete Oxidation: Residual olefin intermediate.

-

Related Isomers: Positional isomers of the trifluoromethoxy group.

Recommended Analytical Protocols

A. Identity Verification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the chemical structure of the compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Chemical Shifts: While a reference spectrum for the specific 3-isomer is ideal, related compounds show characteristic signals. For the analogous m-(Trifluoromethyl)phenylacetic acid, the methylene protons (CH₂) appear as a singlet around 3.7 ppm, and the aromatic protons show complex splitting patterns between 7.5 and 7.7 ppm.[11] The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which may exchange with residual water in the solvent. The absence of unexpected signals is a key indicator of purity.

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity analysis. A reversed-phase method is generally suitable for this class of compounds.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. For better separation of polar impurities, a polar-embedded or mixed-mode column could be explored.[12][13]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is recommended.[14] The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape.

-

Example Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 264 nm.[14]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizing the In-House QC Workflow:

Caption: A streamlined workflow for the in-house quality control of incoming starting materials.

Safety and Handling Considerations

This compound is classified as an irritant.[9] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[15] Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety and handling information.[7][9][16]

Conclusion

The successful integration of this compound into a drug discovery program hinges on the careful selection of a commercial supplier and the implementation of a rigorous in-house quality control program. By following the principles outlined in this guide, researchers can ensure the quality and consistency of this critical building block, thereby fostering confidence in the downstream results and accelerating the path to novel therapeutic discoveries.

References

- Apollo Scientific. (2023, July 3). Safety Data Sheet: 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. CymitQuimica.

- CP Lab Safety. This compound, 5g, Each.

- Fisher Scientific. This compound, 98%, Thermo Scientific 1 g.

- Fisher Scientific.

- Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. This compound | 203302-97-0.

- Aromsyn. 203302-97-0 | this compound.

- Chem-Impex. This compound.

- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9.

- ChemicalBook. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum.

- Fisher Scientific. This compound, 98%, Thermo Scientific 1 g | Buy Online.

- Google Patents. (2005, March 22). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

- SIELC Technologies. HPLC Analysis of TFA.

- CP Lab Safety. This compound, min 98%, 100 grams.

- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 203302-97-0.

- MDPI. (2023, September 29).

- Inventiva Pharma.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

- SIELC Technologies.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 203302-97-0 [sigmaaldrich.com]

- 4. 3-(トリフルオロメチル)フェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

- 11. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR [m.chemicalbook.com]

- 12. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Trifluoromethoxy-Containing Building Blocks

Introduction: The Strategic Value of the Trifluoromethoxy Group in Modern Chemistry

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethoxy (–OCF3) group has emerged as a uniquely powerful substituent, prized for its ability to profoundly modulate the physicochemical and biological properties of a parent molecule.[2] Unlike its more common cousin, the trifluoromethyl (–CF3) group, the –OCF3 moiety offers a distinct and often superior profile of lipophilicity, metabolic stability, and electronic character.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of trifluoromethoxy-containing building blocks. Moving beyond a simple catalog of compounds, we will delve into the fundamental properties that make the –OCF3 group so attractive, explore the primary synthetic strategies for its introduction, and provide validated, practical protocols for the application of key building blocks in common, high-impact chemical transformations. The objective is to equip the modern chemist with the foundational knowledge and practical insights required to confidently leverage these valuable synthons in their research and development endeavors.

The Trifluoromethoxy Moiety: A Unique Physicochemical Profile

The decision to incorporate an –OCF3 group is driven by its unique ability to simultaneously influence multiple molecular parameters. Understanding these properties is critical to exploiting its full potential.

Lipophilicity and Permeability

The –OCF3 group is one of the most lipophilic single substituents used in drug design.[3] Its Hansch-Leo lipophilicity parameter (π) of +1.04 is significantly higher than that of the trifluoromethyl group (π = +0.88) and vastly different from the hydrophilic methoxy group (π = -0.02).[3][5] This high lipophilicity can dramatically enhance a molecule's ability to cross biological membranes, a critical factor for improving the absorption and distribution of drug candidates.[2][6] The strategic placement of an –OCF3 group can, therefore, be a powerful tool to optimize a compound's pharmacokinetic profile.[7]

Metabolic Stability

A key advantage of the –OCF3 group over its non-fluorinated analog, the methoxy (–OCH3) group, is its exceptional resistance to metabolic degradation.[2] The strong, electron-withdrawing nature of the three fluorine atoms significantly reduces the ability of the ether oxygen to participate in hydrogen bonding and diminishes its interaction with metabolic enzymes like cytochrome P450s.[3] This increased stability is due to the strength of the C-F bonds, which are more resistant to enzymatic cleavage.[6] Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a well-established strategy to block metabolic hotspots, increase a drug's half-life, and reduce patient dosing requirements.[4][6]

Electronic Effects

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through induction, which significantly alters the electronic landscape of an aromatic ring.[2][8] However, unlike the strongly deactivating –CF3 group, the –OCF3 group is considered only weakly deactivating in electrophilic aromatic substitution. The oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. This unique electronic signature—strong inductive withdrawal paired with resonance donation—allows for fine-tuning of a molecule's reactivity and pKa.

Data Summary: Comparative Physicochemical Properties

| Substituent | Hansch π Value | Hammett Constant (σp) | Metabolic Fate | Key Characteristics |

| –OCH3 | -0.02 | -0.27 | Prone to O-dealkylation | Hydrophilic, electron-donating |

| –CH3 | +0.56 | -0.17 | Prone to oxidation | Lipophilic, weakly electron-donating |

| –Cl | +0.71 | +0.23 | Generally stable | Lipophilic, weakly electron-withdrawing |

| –CF3 | +0.88[4] | +0.54 | Highly stable | Lipophilic, strongly electron-withdrawing[9] |

| –OCF3 | +1.04[3] | +0.35 | Exceptionally stable[2] | Highly lipophilic, weakly deactivating, ortho/para directing[10] |

Synthetic Strategies: Accessing the Trifluoromethoxy Moiety

The installation of the –OCF3 group has historically been challenging. However, significant advances have led to several reliable strategies, broadly categorized into de novo construction and the use of pre-functionalized building blocks.

De Novo Synthesis from Phenols and Alcohols

The most direct route to aryl trifluoromethyl ethers involves the modification of a phenol.

-

Oxidative Desulfurization-Fluorination: This robust, multi-step method involves converting a phenol into a xanthate intermediate. Subsequent treatment with an oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source (e.g., pyridine-HF) yields the desired ArOCF3 compound. While effective and scalable, this method requires the handling of hazardous reagents like pyridine-HF.[5]

-

Silver-Mediated Oxidative Trifluoromethylation: A more modern and direct approach involves the reaction of an unprotected phenol with a nucleophilic CF3 source, such as trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent), in the presence of a silver salt mediator and an external oxidant.[5][11] This method proceeds under milder conditions and offers broad functional group tolerance.[11]

-

Decarboxylative Fluorination: This two-step strategy involves the O-carboxydifluoromethylation of a phenol, followed by a silver-catalyzed decarboxylative fluorination using a reagent like Selectfluor II to generate the OCF3 group.[12]

Diagram: General Synthetic Pathways to ArOCF3

Caption: Key strategies for synthesizing trifluoromethoxyarenes.

A Practical Guide to Key Trifluoromethoxy-Containing Building Blocks

For many applications, the most efficient strategy is to begin with a simple, commercially available molecule that already contains the –OCF3 group. These building blocks are designed for easy incorporation into larger structures via well-established reactions like palladium-catalyzed cross-coupling.

Building Block: 1-Bromo-4-(trifluoromethoxy)benzene

A versatile building block for introducing the 4-(trifluoromethoxy)phenyl moiety. The aryl bromide is an excellent handle for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions.

Workflow: Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a typical procedure for coupling 1-bromo-4-(trifluoromethoxy)benzene with an arylboronic acid.

Diagram: Suzuki Coupling Experimental Workflow

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen gas three times. Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v) via syringe.

-

Reaction: Heat the reaction mixture to 85 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting starting material is observed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Note: The choice of a three-component solvent system (Toluene/EtOH/H2O) is crucial. Toluene solubilizes the organic components, while water and ethanol are necessary to dissolve the inorganic base (K2CO3) and facilitate the transmetalation step of the catalytic cycle. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Building Block: 4-(Trifluoromethoxy)aniline

This building block is a primary amine, making it an ideal precursor for the synthesis of amides, ureas, sulfonamides, and for use in Buchwald-Hartwig amination or reductive amination reactions. Its pKa is lowered by the electron-withdrawing –OCF3 group, making it less basic than aniline.

Building Block: 4-(Trifluoromethoxy)phenylboronic Acid

A cornerstone reagent for Suzuki-Miyaura cross-coupling reactions, allowing for the direct installation of the 4-(trifluoromethoxy)phenyl group onto aryl or vinyl halides and triflates.

Case Study: The Role of –OCF3 in Approved Pharmaceuticals

The trifluoromethoxy group is present in a growing number of approved drugs, where it plays a critical role in defining their therapeutic profile.[4]

-

Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), riluzole's –OCF3 group enhances its lipophilicity, which is believed to facilitate its passage across the blood-brain barrier.

-

Flurprimidol: A plant growth regulator, this compound highlights the utility of the –OCF3 group beyond pharmaceuticals, in this case, in agrochemicals where metabolic stability in the environment is key.[13]

The presence of the –OCF3 group in these and other molecules underscores its proven value in designing bioactive compounds with favorable pharmacokinetic properties.[14]

Conclusion and Future Outlook

Trifluoromethoxy-containing building blocks are indispensable tools in modern chemical synthesis. Their strategic application allows for the precise tuning of molecular properties, particularly lipophilicity and metabolic stability, which are critical determinants of success in drug discovery and materials science.[2][3] As synthetic methodologies for introducing the –OCF3 group continue to evolve, becoming milder and more efficient, the accessibility and application of these valuable synthons will undoubtedly expand.[15] Future innovations will likely focus on late-stage trifluoromethoxylation and the development of novel building blocks with diverse substitution patterns, further empowering chemists to explore new frontiers of chemical space.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). fluorochem.co. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]

-

New synthetic approaches toward OCF3-containing compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science (RSC Publishing). [Link]

-

Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. (2015). PubMed. [Link]

-

O‑Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. (2016). Organic Letters. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PubMed Central. [Link]

-

The Electrical Effect of the Trifluoromethyl Group. (n.d.). Semantic Scholar. [Link]

-

(PDF) The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2025). ResearchGate. [Link]

-

Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Literature review of 3-(Trifluoromethoxy)phenylacetic acid

An In-depth Technical Guide on 3-(Trifluoromethoxy)phenylacetic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will explore its synthesis, physicochemical characteristics, and its critical role as a versatile building block in the design of novel therapeutic agents and other advanced materials. The narrative is structured to provide not just data, but the scientific rationale behind its application.

The Strategic Importance of the Trifluoromethoxy Group in Molecular Design

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing drug-like properties. The trifluoromethoxy (-OCF3) group, a close relative of the more common trifluoromethyl (-CF3) group, has emerged as a particularly valuable substituent.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2]

This compound is a key intermediate that provides an efficient route to introduce the 3-(trifluoromethoxy)phenyl moiety into target molecules. Its phenylacetic acid core offers a reactive carboxylic acid handle, amenable to a wide range of chemical transformations, making it an indispensable tool for synthetic chemists.[1]

Synthesis and Physicochemical Profile

Synthetic Pathways